molecular formula C11H12FNO B13912968 3-(Tert-butoxy)-5-fluorobenzonitrile

3-(Tert-butoxy)-5-fluorobenzonitrile

Cat. No.: B13912968
M. Wt: 193.22 g/mol
InChI Key: GEJAUGJUQQJTSL-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-5-fluorobenzonitrile is a substituted benzonitrile derivative characterized by a tert-butoxy group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. The tert-butoxy group confers steric bulk and lipophilicity, while the fluorine atom enhances electronic effects, influencing binding affinity and metabolic stability .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzonitrile

InChI

InChI=1S/C11H12FNO/c1-11(2,3)14-10-5-8(7-13)4-9(12)6-10/h4-6H,1-3H3

InChI Key

GEJAUGJUQQJTSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=CC(=C1)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-5-fluorobenzonitrile typically involves the introduction of the tert-butoxy group and the fluorine atom onto a benzonitrile core. One common method involves the reaction of 3-hydroxy-5-fluorobenzonitrile with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the tert-butoxy group. The reaction conditions usually require heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the benzonitrile core, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the benzonitrile core.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Tert-butoxy)-5-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The tert-butoxy group can act as a protecting group for amines, facilitating selective reactions in organic synthesis. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable building block in various chemical transformations .

Comparison with Similar Compounds

4-Amino-5-fluoro-2-isopropoxybenzonitrile (Compound 3)

  • Substituents: Amino (4-position), fluorine (5-position), isopropoxy (2-position).
  • The amino group introduces hydrogen-bonding capability, which may enhance target engagement in certain contexts.
  • Applications: Used as an intermediate in the synthesis of teriflunomide analogs .

(S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385)

  • Substituents : Difluoro-hydroxyindenyl-sulfonyl moiety (3-position), fluorine (5-position).
  • Key Differences : The indenyl-sulfonyl group enhances HIF-2α inhibition by mimicking natural substrates. PT2385 has shown clinical promise in ccRCC due to its ability to disrupt HIF-2α dimerization .
  • Pharmacological Data: IC₅₀ values in the nanomolar range for HIF-2α inhibition .

3-(Difluoromethyl)-5-fluorobenzonitrile

  • Substituents : Difluoromethyl (3-position), fluorine (5-position).
  • Key Differences : The difluoromethyl group increases electronegativity and metabolic stability compared to tert-butoxy. However, it lacks the steric bulk necessary for binding to certain hydrophobic pockets.
  • Physicochemical Properties : Molecular weight = 171.12 g/mol; purity ≥95% .

Belzutifan (MK-6482)

  • Substituents : Dihydroxy-difluoroindenyl-sulfonyl (3-position), fluorine (5-position).
  • Key Differences : Approved for von Hippel-Lindau disease-associated tumors, belzutifan shares the 5-fluorobenzonitrile core but incorporates a chiral indenyl-sulfonyl group for enhanced HIF-2α binding.
  • Clinical Relevance : FDA-approved in 2021; molecular weight = 383.34 g/mol .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Pharmacological Activity Reference
This compound tert-Butoxy (3), F (5) ~209.24 (estimated) Hypothesized HIF modulation N/A
PT2385 Indenyl-sulfonyl (3), F (5) 417.35 HIF-2α inhibition (IC₅₀ < 50 nM)
Belzutifan Indenyl-sulfonyl (3), F (5) 383.34 HIF-2α inhibition (FDA-approved)
3-(Difluoromethyl)-5-fluorobenzonitrile CF₂H (3), F (5) 171.12 Intermediate for agrochemicals
4-Amino-5-fluoro-2-isopropoxybenzonitrile NH₂ (4), F (5), i-PrO (2) ~210.25 (estimated) Teriflunomide precursor

Mechanistic and Functional Insights

  • HIF-2α Inhibitors (PT2385, Belzutifan): Both compounds exploit the 5-fluorobenzonitrile scaffold but incorporate bulky, chiral substituents to block HIF-2α dimerization.
  • Metabolic Stability : The tert-butoxy group may improve metabolic stability compared to smaller alkoxy groups (e.g., isopropoxy in Compound 3) due to increased steric shielding of the ether linkage .
  • Synthetic Utility : Tert-butyl esters (e.g., in ) are commonly used as protective groups, suggesting that this compound could serve as a versatile intermediate in multistep syntheses .

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